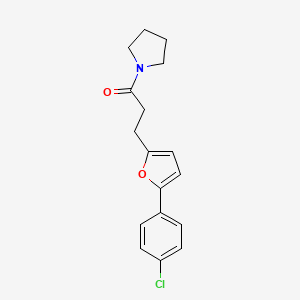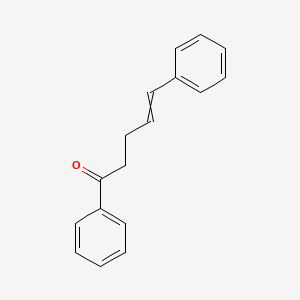
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by the presence of a bromobenzoyl group, a tert-butyl group, and an indolizinecarboxylate moiety
Méthodes De Préparation
The synthesis of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate typically involves multiple steps. One common synthetic route includes the halogenation of 7-(4-bromobenzoyl) indole in the presence of an acid to obtain the desired compound . The reaction conditions often involve the use of tetrahydrofuran as a solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group plays a crucial role in binding to these targets, while the indolizinecarboxylate moiety may facilitate the compound’s entry into cells. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate can be compared with other similar compounds such as:
Ethyl (4-bromobenzoyl)acetate: This compound shares the bromobenzoyl group but differs in the rest of its structure.
Ethyl 4-bromobenzoate: Another similar compound with a simpler structure.
The uniqueness of this compound lies in its indolizinecarboxylate moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
853329-44-9 |
|---|---|
Formule moléculaire |
C22H22BrNO3 |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
ethyl 3-(4-bromobenzoyl)-7-tert-butylindolizine-1-carboxylate |
InChI |
InChI=1S/C22H22BrNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3 |
Clé InChI |
IMJLOMHLFAISJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)







